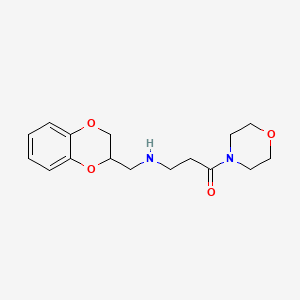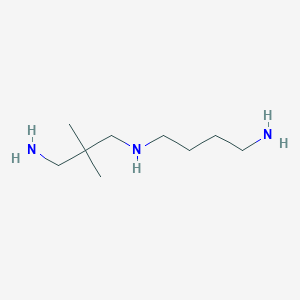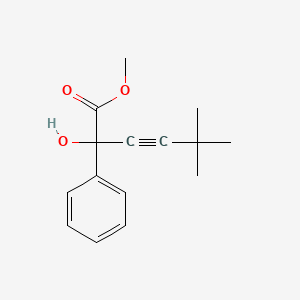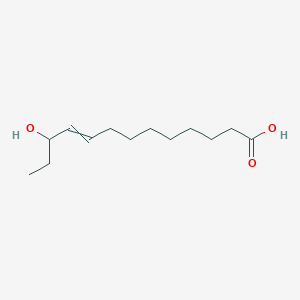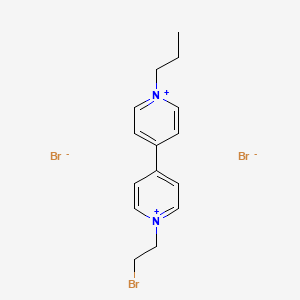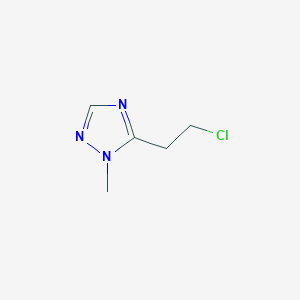![molecular formula C7H10O B14344065 1-Oxaspiro[2.5]oct-4-ene CAS No. 99495-32-6](/img/structure/B14344065.png)
1-Oxaspiro[2.5]oct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[25]oct-4-ene is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]oct-4-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is typically conducted in a nitrogen atmosphere to prevent oxidation, and the mixture is cooled to maintain a temperature of 10-15°C .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxaspiro[2.5]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different spirocyclic alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, such as spirocyclic alcohols, ketones, and substituted spiro compounds .
Aplicaciones Científicas De Investigación
1-Oxaspiro[2.5]oct-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and stereochemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[2.5]oct-4-ene involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific enzyme active sites, influencing enzyme activity. The stereochemistry of the compound plays a crucial role in its biological activity, with certain epimers showing higher activity .
Comparación Con Compuestos Similares
1-Oxaspiro[2.5]oct-5-ene: Another spirocyclic compound with similar structural features but different reactivity.
1-Oxaspiro[4.5]decane: A larger spirocyclic compound with different applications.
1-Oxaspiro[3.5]nonane: A spirocyclic compound with a different ring size and chemical properties
Uniqueness: 1-Oxaspiro[2.5]oct-4-ene is unique due to its specific ring size and the presence of an oxygen atom in the spiro ring system.
Propiedades
Número CAS |
99495-32-6 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
1-oxaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C7H10O/c1-2-4-7(5-3-1)6-8-7/h2,4H,1,3,5-6H2 |
Clave InChI |
UZXHUZGASWCKEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC2(C1)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


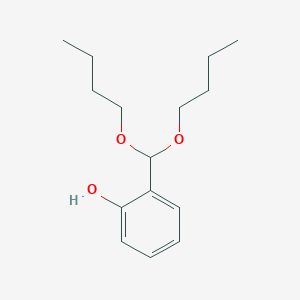
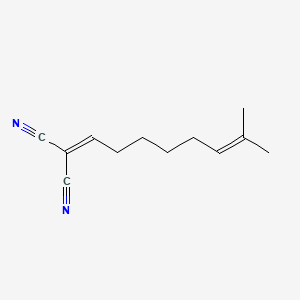
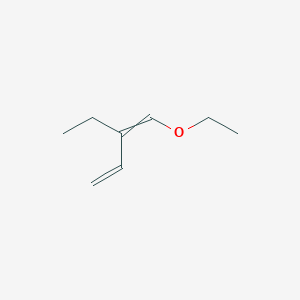
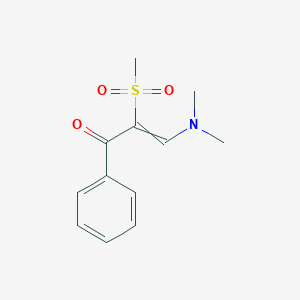

![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
